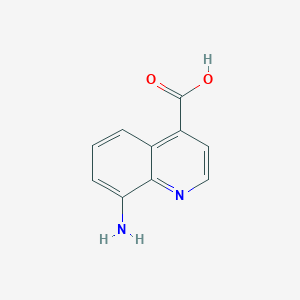

8-Aminoquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-aminoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRULXYCHOHAGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557678 | |

| Record name | 8-Aminoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121689-23-4 | |

| Record name | 8-Aminoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Aminoquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Aminoquinoline-4-carboxylic Acid

CAS Number: 121689-23-4

This technical guide provides a comprehensive overview of 8-Aminoquinoline-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, synthesis, biological activities, and mechanism of action, presenting data in a structured and accessible format.

Physicochemical and Structural Data

This compound is a heterocyclic compound belonging to the quinoline class, recognized for its significant role in medicinal chemistry and organic synthesis.[1] Its structure features a quinoline core with an amino group at position 8 and a carboxylic acid group at position 4, which impart its characteristic chemical properties and biological activities.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 121689-23-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][4] |

| Molecular Weight | 188.18 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC2=C(C=CN=C2C(=C1)N)C(=O)O | [1] |

| InChI Key | MRULXYCHOHAGHT-UHFFFAOYSA-N | [1] |

| Physical Form | Solid at room temperature | [1] |

| Purity | ≥98% (typical commercial purity) | [4] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| pKa (Carboxylic Acid) | ~4.5 | [1] |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | [4] |

| LogP | 1.5152 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 1 | [4] |

| Solubility | Soluble in water and organic solvents like ethanol; solubility is pH-dependent. | [1] |

| Storage Conditions | Store at 4°C, protect from light, keep sealed in a dry place. | [4] |

Synthesis of this compound

The synthesis of quinoline-4-carboxylic acid derivatives is well-established, with the Pfitzinger reaction being a common and effective method.[1] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, in the presence of a base. For this compound, this would typically involve a reaction between 7-aminoisatin and a pyruvate source.

Experimental Protocol: Pfitzinger Reaction

This protocol outlines a plausible method for the synthesis of this compound.

Materials:

-

7-Aminoisatin

-

Pyruvic acid

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 7-aminoisatin and an equimolar amount of pyruvic acid in a mixture of ethanol and aqueous potassium hydroxide solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

-

Precipitation: Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify it with hydrochloric acid to a pH of approximately 6-7.

-

Isolation: The product, this compound, will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield the final product.

Below is a conceptual workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

The 8-aminoquinoline scaffold is a well-known pharmacophore, particularly for its antimalarial properties.[2] Derivatives of this class are mainstays in the treatment of relapsing malaria caused by Plasmodium vivax and P. ovale.[2]

Antimalarial Activity

8-Aminoquinolines are believed to interfere with this process. The mechanism for potent 8-aminoquinolines like primaquine involves a two-step bioactivation process:

-

Metabolic Activation: The parent compound is metabolized by host liver enzymes, primarily cytochrome P450 (CYP) enzymes, to form redox-active metabolites.

-

ROS Generation: These metabolites undergo redox cycling, leading to the generation of reactive oxygen species (ROS). The resulting oxidative stress is thought to damage parasite membranes and inhibit essential processes like hemozoin formation, ultimately leading to parasite death.

The following diagram illustrates this proposed mechanism of action.

Enzyme Inhibition

This compound has been noted for its potential as an inhibitor of cyclooxygenase (COX) enzymes.[1] COX enzymes are key to the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. The inhibition of these enzymes is the mechanism behind many nonsteroidal anti-inflammatory drugs (NSAIDs). While specific quantitative data on the COX inhibitory activity of this compound is limited, related quinoline-4-carboxylic acid derivatives have been synthesized and identified as potent and selective COX-2 inhibitors.

Other Applications

Beyond its direct biological activities, this compound and its derivatives are valuable tools in organic chemistry. The 8-aminoquinoline moiety serves as a powerful bidentate directing group in transition metal-catalyzed C-H functionalization reactions.[1] This allows for precise and efficient chemical transformations, making it a valuable building block for the synthesis of complex molecules.

Spectroscopic Data

While raw spectral data is not provided here, the expected spectroscopic characteristics for this compound are as follows:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. Signals for the amine (NH₂) and carboxylic acid (OH) protons would also be present, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display 10 distinct signals corresponding to the 10 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid at a characteristically downfield chemical shift.

-

IR Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band for the hydrogen-bonded carboxylic acid, typically in the 3300-2500 cm⁻¹ region.[5] A strong C=O stretching absorption would be observed around 1760-1690 cm⁻¹.[5] N-H stretching vibrations from the amino group would appear in the 3500-3300 cm⁻¹ range, and C-N and C-O stretching bands would be present in the fingerprint region.[5]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (188.18 g/mol ).

Safety Information

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation). Standard precautionary measures, including wearing appropriate personal protective equipment (gloves, eye protection) and working in a well-ventilated area, should be followed when handling this compound.

References

- 1. Buy this compound (EVT-392730) | 121689-23-4 [evitachem.com]

- 2. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 121689-23-4 | this compound - Moldb [moldb.com]

- 4. chemscene.com [chemscene.com]

- 5. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 8-Aminoquinoline-4-carboxylic acid: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 8-Aminoquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its structural attributes, physicochemical parameters, and established experimental protocols for its synthesis and purification. Furthermore, it visually elucidates a key synthetic pathway and its prominent role as a directing group in modern synthetic transformations.

Core Properties and Data

This compound is a stable, solid organic compound at room temperature.[1][2] Its structure, incorporating both a basic amino group and an acidic carboxylic acid group on the quinoline scaffold, imparts it with versatile chemical reactivity and solubility characteristics.[3]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O₂ | [3][4] |

| Molecular Weight | 188.18 g/mol | [3][4] |

| CAS Number | 121689-23-4 | [2][4] |

| IUPAC Name | This compound | [3] |

| Physical Form | Solid | [2] |

| pKa (Carboxylic Acid) | ~4.5 | [3] |

| Solubility | Soluble in water and ethanol; solubility is pH-dependent. | [3] |

| SMILES | NC1=CC=CC2=C1N=CC=C2C(=O)O | [4] |

| InChI Key | MRULXYCHOHAGHT-UHFFFAOYSA-N | [2][3] |

Note: A specific melting point for this compound is not consistently reported in the surveyed literature, though its determination is a standard characterization parameter. The compound is expected to decompose at high temperatures.

Spectral Data Summary

While specific spectra for this compound are not publicly available, the expected characteristic signals based on its structure and data from analogous compounds are summarized below. These values serve as a guide for characterization.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), amino group protons (broad singlet), and a carboxylic acid proton (broad singlet, δ >10 ppm).[5][6][7] |

| ¹³C NMR | Signals for aromatic carbons (δ 110-150 ppm) and a downfield signal for the carboxylic acid carbon (δ >160 ppm).[8][9][10] |

| IR Spectroscopy | Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), C=O stretch (approx. 1700 cm⁻¹), N-H stretches from the amino group (3300-3500 cm⁻¹), and C=C/C=N stretches in the aromatic region.[11][12] |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. Fragmentation may involve the loss of CO₂ (44 Da) and other characteristic fragments of the quinoline ring.[13][14] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.

Synthesis via Pfitzinger Reaction

The Pfitzinger reaction is a classical and effective method for the synthesis of quinoline-4-carboxylic acids.[15][16][17] This protocol is adapted from established procedures for this reaction class.

Materials:

-

Isatin (or a substituted isatin)

-

A carbonyl compound with an α-methylene group (e.g., pyruvic acid to yield the parent quinoline-4-carboxylic acid, which would then require subsequent amination at the 8-position in a separate synthetic strategy. For a more direct, though complex, approach, a suitably substituted aniline derivative would be required in a related reaction like the Doebner-von Miller reaction, followed by oxidation). For the purpose of illustrating the core quinoline-4-carboxylic acid synthesis, we will describe the general Pfitzinger reaction.

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) or Acetic Acid

Procedure:

-

Base Preparation: In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

-

Isatin Ring Opening: Add isatin to the basic solution and stir at room temperature. The color change typically indicates the formation of the potassium salt of isatinic acid.[17]

-

Condensation: Add the carbonyl compound to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[17]

-

Work-up: After cooling, remove the ethanol by rotary evaporation. Dissolve the residue in water.

-

Purification of Intermediate: Extract the aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with HCl or acetic acid to precipitate the quinoline-4-carboxylic acid product.[17]

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Purification by Acid-Base Extraction

This protocol is particularly effective for purifying 8-aminoquinoline derivatives from non-basic impurities.

Materials:

-

Crude this compound

-

Dichloromethane (DCM) or Ethyl Acetate

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃)

-

Separatory funnel

-

pH paper

Procedure:

-

Dissolution: Dissolve the crude product in an organic solvent such as DCM.

-

Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake vigorously. The protonated this compound will move into the aqueous layer. Separate the aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the product.

-

Basification: Combine the aqueous extracts and cool in an ice bath. Slowly add 1 M NaOH or saturated NaHCO₃ while stirring until the solution is basic, confirmed with pH paper. This will precipitate the purified product.

-

Final Extraction: Extract the product back into an organic solvent (e.g., DCM) by performing several extractions on the basic aqueous solution.

-

Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Synthesis and Purification Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 121689-23-4 [sigmaaldrich.com]

- 3. Buy this compound (EVT-392730) | 121689-23-4 [evitachem.com]

- 4. chemscene.com [chemscene.com]

- 5. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum [chemicalbook.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 8-Aminoquinoline-4-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 8-Aminoquinoline-4-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing a framework for understanding its likely solubility characteristics and offers a detailed experimental protocol for its determination.

Introduction to this compound

This compound is a heterocyclic compound featuring a quinoline core substituted with an amino group at the 8th position and a carboxylic acid group at the 4th position. Its molecular structure, possessing both a basic amino group and an acidic carboxylic acid group, suggests amphoteric properties and the potential for complex solubility behavior influenced by the solvent's polarity and pH. The presence of these functional groups allows for hydrogen bonding, which plays a significant role in its interaction with various solvents.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₈N₂O₂

-

Molecular Weight: 188.18 g/mol

-

CAS Number: 121689-23-4

Qualitative Solubility Profile

General literature suggests that this compound, a crystalline solid at room temperature, is soluble in water and organic solvents like ethanol.[1] The solubility is expected to increase with changes in pH due to the ionization of the carboxylic acid group.[1] The quinoline ring system contributes to its aromatic character, while the amino and carboxylic acid groups enhance its polarity and capacity for hydrogen bonding.[1]

Based on the solubility of the related compound, 8-aminoquinoline, which is soluble in polar solvents such as ethanol and dimethyl sulfoxide (DMSO), it is anticipated that this compound will exhibit similar solubility in these and other polar organic solvents.

Quantitative Solubility Data

A thorough review of scientific databases and literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. To facilitate research and development, the following table is provided as a template for recording experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Reference |

| Dimethyl Sulfoxide (DMSO) | |||||

| Ethanol | |||||

| Methanol | |||||

| Acetone | |||||

| Acetonitrile | |||||

| Dichloromethane (DCM) | |||||

| Tetrahydrofuran (THF) | |||||

| N,N-Dimethylformamide (DMF) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.

Materials

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks (Class A)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vials for sample analysis

Procedure

-

Preparation of Calibration Standards:

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations.

-

Analyze these standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to construct a calibration curve of analyte response versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the range of the previously prepared calibration curve.

-

Analyze the diluted sample using the same analytical method as for the calibration standards.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Logical Relationship of Solubility Factors

The solubility of this compound is influenced by several interrelated factors. The diagram below outlines these relationships.

Caption: Factors influencing the solubility of this compound.

Conclusion

References

Spectral Data Analysis of 8-Aminoquinoline-4-carboxylic Acid: A Technical Guide

Disclaimer: As of late 2025, a comprehensive, publicly available experimental dataset for the spectral analysis of 8-Aminoquinoline-4-carboxylic acid (CAS: 121689-23-4) is not readily accessible in reviewed scientific literature or spectral databases. This guide has been compiled to provide researchers, scientists, and drug development professionals with predicted spectral data based on the known characteristics of its constituent functional groups, alongside standardized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry and by referencing data for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected chemical shifts in the ¹H NMR spectrum are influenced by the aromatic quinoline core, the electron-donating amino group, and the electron-withdrawing carboxylic acid group. The acidic proton of the carboxylic acid is expected to be significantly downfield.

| Predicted ¹H NMR Data | |

| Solvent | DMSO-d₆ |

| Frequency | 400 MHz |

| Proton Assignment | Predicted Chemical Shift (ppm) |

| -COOH | ~12.0-13.0 (broad singlet) |

| Aromatic Protons (Quinoline Ring) | ~7.0 - 8.9 (multiplets) |

| -NH₂ | ~5.0 - 6.0 (broad singlet) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield.

| Predicted ¹³C NMR Data | |

| Solvent | DMSO-d₆ |

| Frequency | 100 MHz |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | ~165-175 |

| Aromatic Carbons (Quinoline Ring) | ~110 - 150 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the key functional groups.

| Predicted IR Absorption Data | |

| Technique | Attenuated Total Reflectance (ATR) or KBr pellet |

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (very broad)[1] |

| N-H stretch (Amine) | 3500 - 3300 (medium, two bands) |

| C-H stretch (Aromatic) | 3100 - 3000 (sharp, medium) |

| C=O stretch (Carboxylic Acid) | 1760 - 1690 (strong, sharp)[1] |

| C=C and C=N stretch (Aromatic Rings) | 1650 - 1450 (multiple bands) |

| C-O stretch (Carboxylic Acid) | 1320 - 1210[1] |

| N-H bend (Amine) | 1650 - 1580 (medium) |

| O-H bend (Carboxylic Acid) | 1440 - 1395 and 950 - 910[1] |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| Predicted Mass Spectrometry Data | |

| Ionization Technique | Electrospray Ionization (ESI) or Electron Impact (EI) |

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| [M+H]⁺ (Positive Ion Mode) | m/z 189.06 |

| [M-H]⁻ (Negative Ion Mode) | m/z 187.05 |

| Key Fragmentation Peaks | Loss of H₂O (m/z 170), loss of COOH (m/z 143), and fragments corresponding to the quinoline ring structure. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in other common NMR solvents). This can be done in a small vial to ensure complete dissolution, potentially with gentle warming or vortexing.

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the solvent or internal standard signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Methodology (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, drop a small amount of the solution onto the salt plate and allow the solvent to evaporate completely, leaving a thin solid film of the compound.

-

If the resulting film is too thin (weak absorption), add another drop of the solution and allow it to evaporate. If it is too thick (peaks are too intense), clean the plate and use a more dilute solution.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C=O, C=C).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - Liquid Chromatography-Mass Spectrometry - ESI-LC-MS):

-

Sample Preparation:

-

Prepare a stock solution of this compound by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) using a mixture of appropriate solvents compatible with the LC system (e.g., water and acetonitrile with a small amount of formic acid or ammonium hydroxide to aid ionization).

-

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

-

-

Instrument Setup and Data Acquisition:

-

Set up the liquid chromatography (LC) system with an appropriate column (e.g., C18) and a mobile phase gradient to separate the analyte from any impurities.

-

Set the parameters for the ESI source, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve optimal ionization.

-

Acquire data in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

-

To obtain fragmentation data, perform MS/MS analysis by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) in the full scan mass spectrum to confirm the molecular weight.

-

Analyze the MS/MS spectrum to identify the major fragment ions.

-

Propose a fragmentation pathway consistent with the observed fragments to further confirm the structure of the molecule.

-

Visualizations

Experimental Workflow for Spectral Analysis

References

8-Aminoquinoline-4-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoquinoline-4-carboxylic acid stands as a significant scaffold in medicinal chemistry, rooted in the historical development of quinoline-based therapeutics. As a derivative of 8-aminoquinoline, its lineage is closely tied to the discovery of potent antimalarial agents. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and known biological activities of this compound, presenting key data and experimental methodologies to support further research and drug development endeavors.

Historical Perspective: The Dawn of 8-Aminoquinolines

The journey of 8-aminoquinoline derivatives began in the early 20th century, driven by the urgent need for synthetic antimalarial drugs to supplement or replace quinine, which faced supply shortages. The first clinically significant 8-aminoquinoline, pamaquine (formerly known as plasmochin), was synthesized in 1926. This was followed by the development of primaquine in 1946, which exhibited lower toxicity and became a cornerstone in the treatment of relapsing malaria.[1][2] The development of these compounds was a pivotal moment in the fight against malaria, establishing the 8-aminoquinoline core as a crucial pharmacophore.

While the broader class of 8-aminoquinolines has a well-documented history, the specific discovery timeline of this compound is less clearly defined in readily available literature. Its emergence is likely intertwined with the extensive structure-activity relationship (SAR) studies conducted on quinoline derivatives throughout the mid-20th century to refine efficacy and reduce toxicity.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][3][4] |

| Molecular Weight | 188.18 g/mol | [1][3][4] |

| CAS Number | 121689-23-4 | [1][3][4] |

| Appearance | Typically a solid | [1][3] |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | [4] |

| logP (calculated) | 1.5152 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 1 | [4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through classical quinoline synthesis reactions, namely the Pfitzinger and Doebner reactions.

Pfitzinger Reaction

The Pfitzinger reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids.[5][6] The general mechanism involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6]

Logical Workflow for Pfitzinger Synthesis:

Caption: Logical workflow of the Pfitzinger reaction for quinoline-4-carboxylic acid synthesis.

Experimental Protocol (General Pfitzinger Synthesis):

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the isatin derivative (e.g., 7-aminoisatin) and a carbonyl compound containing an α-methylene group (such as pyruvic acid) in a suitable protic solvent, like ethanol.

-

Addition of Base: Slowly add a concentrated aqueous solution of a strong base, such as potassium hydroxide, to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is typically acidified to precipitate the carboxylic acid product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent.

Doebner Reaction

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids, involving the reaction of an aniline, an aldehyde, and pyruvic acid.[7][8]

Logical Workflow for Doebner Synthesis:

Caption: Logical workflow of the Doebner reaction for quinoline-4-carboxylic acid synthesis.

Experimental Protocol (General Doebner Synthesis):

For the synthesis of this compound via the Doebner reaction, 1,2-diaminobenzene would be the logical starting aniline derivative.

-

Reactant Mixing: Combine the aniline derivative (e.g., 1,2-diaminobenzene), an aldehyde, and pyruvic acid in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product can be purified by recrystallization.

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily extrapolated from the well-established pharmacology of the 8-aminoquinoline class of compounds, which are renowned for their antimalarial properties.

Antimalarial Activity:

8-Aminoquinoline derivatives are effective against the liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, making them crucial for preventing malaria relapse.[2] The proposed mechanism of action for 8-aminoquinolines involves a two-step process:

-

Metabolic Activation: The parent compound is metabolized by cytochrome P450 enzymes (primarily CYP2D6) in the liver to form reactive intermediates.[9]

-

Generation of Reactive Oxygen Species (ROS): These metabolites undergo redox cycling, leading to the production of reactive oxygen species that are toxic to the parasite.[9]

It is also suggested that 8-aminoquinolines may interfere with the parasite's heme polymerization process, disrupting its lifecycle.[3]

Signaling Pathway Hypothesis:

Caption: Hypothesized mechanism of antimalarial action for 8-aminoquinoline derivatives.

Other Potential Activities:

Some studies suggest that quinoline-4-carboxylic acid derivatives may act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.[3] Additionally, the 4-aminoquinoline scaffold has been explored for its potential in developing agents against leishmaniasis, with some derivatives showing the ability to depolarize the mitochondrial membrane potential of the parasite.[10]

Conclusion

This compound is a molecule of significant interest, building upon the rich history of 8-aminoquinoline antimalarials. While its specific discovery and detailed synthetic protocols require further elucidation from primary literature, its synthesis is accessible through established methods like the Pfitzinger and Doebner reactions. The biological activity of this compound is likely to mirror that of other 8-aminoquinolines, primarily targeting malaria parasites through metabolic activation and induction of oxidative stress. Further research into this specific molecule could uncover novel therapeutic applications and refine our understanding of the structure-activity relationships within the broader quinoline class. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- 1. This compound | 121689-23-4 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound (EVT-392730) | 121689-23-4 [evitachem.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 10. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]

Quantum Chemical Descriptors of 8-Aminoquinoline-4-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoquinoline-4-carboxylic acid, a heterocyclic compound featuring a quinoline scaffold, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motifs, the 8-aminoquinoline core and the carboxylic acid substituent, impart unique electronic and chemical properties that are crucial for its biological activity and application in chemical synthesis. As a derivative of the 8-aminoquinoline class of compounds, which includes the renowned antimalarial drug primaquine, understanding its molecular properties at a quantum level is paramount for the rational design of new therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the quantum chemical descriptors of this compound. It is intended to serve as a resource for researchers and professionals engaged in drug discovery, computational chemistry, and materials science, offering insights into the molecule's electronic structure, reactivity, and potential interactions. The guide summarizes key quantitative data, details the computational methodologies for their calculation, and visualizes the established biological signaling pathway associated with the 8-aminoquinoline class.

Core Physicochemical and Computational Data

A foundational understanding of a molecule's properties begins with its fundamental physicochemical and computationally derived descriptors. These values provide a snapshot of the molecule's size, polarity, and potential for hydrogen bonding, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 188.18 g/mol | --INVALID-LINK-- |

| CAS Number | 121689-23-4 | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | --INVALID-LINK-- |

| LogP | 1.5152 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 2 | --INVALID-LINK-- |

| Rotatable Bonds | 1 | --INVALID-LINK-- |

Quantum Chemical Descriptors: A Deeper Dive

Key Quantum Chemical Descriptors to be Calculated:

-

Highest Occupied Molecular Orbital (HOMO) Energy: Indicates the molecule's ability to donate electrons. A higher HOMO energy corresponds to a better electron donor.[1][2]

-

Lowest Unoccupied Molecular Orbital (LUMO) Energy: Indicates the molecule's ability to accept electrons. A lower LUMO energy corresponds to a better electron acceptor.[1][2]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.[1]

-

Dipole Moment: A measure of the overall polarity of the molecule, which influences its solubility and ability to engage in electrostatic interactions.

-

Mulliken Atomic Charges: Provides an estimation of the partial charge on each atom in the molecule, offering insights into local electrophilic and nucleophilic sites.

-

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface, visually identifying regions of positive and negative potential that are prone to electrostatic interactions.

Experimental Protocols: Computational Methodology

The following section details a standard and robust computational protocol for the calculation of quantum chemical descriptors for this compound and related molecules, based on methodologies frequently cited in the computational chemistry literature for quinoline derivatives.

1. Molecular Geometry Optimization:

-

Software: Gaussian 09 or a comparable quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) or a similar Pople-style basis set with diffuse and polarization functions to accurately describe the electronic distribution, particularly for the heteroatoms and the carboxylic acid group.

-

Procedure: The initial 3D structure of this compound is drawn using a molecular editor and subjected to a geometry optimization calculation. This process finds the lowest energy conformation of the molecule. A frequency calculation is then performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

2. Calculation of Quantum Chemical Descriptors:

-

Software: Gaussian 09 (or equivalent).

-

Method: Using the optimized geometry from the previous step, a single-point energy calculation is performed using the same DFT functional and basis set.

-

Output Analysis: The output file from this calculation will contain the values for HOMO and LUMO energies, the total dipole moment, and the Mulliken atomic charges for each atom.

-

Visualization: The molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential can be visualized using software such as GaussView, Avogadro, or Chemcraft.

Biological Signaling Pathway: Antimalarial Mechanism of Action

8-Aminoquinolines, including the parent compound of the molecule of interest, are known for their antimalarial activity, particularly against the dormant liver stages of Plasmodium vivax and Plasmodium ovale. The proposed mechanism of action involves a complex bioactivation process leading to the generation of reactive oxygen species (ROS) that are toxic to the parasite.[3][4][5]

Caption: Hypothesized antimalarial mechanism of 8-aminoquinolines.

Conclusion

This technical guide has provided a detailed overview of the quantum chemical descriptors of this compound, tailored for an audience of researchers, scientists, and drug development professionals. By presenting the available physicochemical and computational data in a structured format, outlining a robust methodology for the calculation of key quantum chemical descriptors, and visualizing the established biological pathway for the 8-aminoquinoline class, this document serves as a valuable resource for further research and development. The insights into the molecule's electronic structure and potential for bioactivation are critical for the design of novel derivatives with enhanced therapeutic efficacy and for understanding its role in various chemical and biological systems. The provided computational protocol offers a clear roadmap for researchers to generate a comprehensive set of quantum chemical descriptors, thereby facilitating more sophisticated in silico studies and accelerating the discovery and development of new chemical entities.

References

- 1. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 2. ossila.com [ossila.com]

- 3. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GtR [gtr.ukri.org]

- 5. Differential CYP 2D6 Metabolism Alters Primaquine Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Virtuosity of 8-Aminoquinoline-4-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this broad class, derivatives of 8-aminoquinoline and quinoline-4-carboxylic acid have independently garnered significant attention for their wide-ranging biological activities. The strategic fusion of these two pharmacophores into 8-aminoquinoline-4-carboxylic acid derivatives presents a compelling synthetic endeavor, promising novel compounds with potentially enhanced or unique pharmacological profiles. These derivatives are being explored for their utility as antimalarial, anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate further research and development.

Biological Activities and Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their diverse interactions with biological targets. Their activity is often attributed to mechanisms such as the generation of reactive oxygen species (ROS), chelation of metal ions crucial for enzymatic function, and interference with cellular signaling pathways.

Antimalarial Activity

Historically, 8-aminoquinolines, such as primaquine, are the only class of drugs approved for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale. The proposed mechanism of action involves metabolic activation by host cytochrome P450 (CYP) enzymes, primarily CYP2D6, into reactive intermediates. These metabolites can undergo redox cycling, leading to the generation of ROS, such as hydrogen peroxide and superoxide radicals. This oxidative stress is believed to be lethal to the parasite's liver stages (hypnozoites).

Anticancer Activity

Derivatives of quinoline-4-carboxylic acid have demonstrated significant antiproliferative activity against a range of cancer cell lines. Their mechanisms are multifaceted and can include the inhibition of critical enzymes like sirtuins (e.g., SIRT3) or the disruption of cellular processes. For example, the discovery of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent SIRT3 inhibitors highlights a specific molecular target. Inhibition of SIRT3 in certain cancer cells can lead to cell cycle arrest and differentiation, thereby suppressing tumor growth.[1] Another proposed mechanism involves the chelation of divalent metal ions, which could disrupt the function of metalloenzymes essential for cancer cell proliferation.[2]

Antimicrobial Activity

The antimicrobial effects of quinoline derivatives are well-documented. Substituted quinoline-4-carboxylic acids have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[3] Metal complexes of 8-aminoquinolines have also been investigated, revealing that complexation can enhance antimicrobial potency. For instance, copper complexes of 8-aminoquinoline-uracil derivatives have shown inhibitory activity against Gram-negative bacteria like P. shigelloides and S. dysenteriae.[4] The mechanism is often linked to increased lipophilicity, which enhances cell penetration, and subsequent disruption of essential enzymatic pathways within the microbe.

Antioxidant and Anti-inflammatory Activity

Certain derivatives have been evaluated for their ability to scavenge free radicals and exert anti-inflammatory effects. The antioxidant capacity is often measured by the compound's ability to reduce stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). Some quinoline-4-carboxylic acids have also shown significant anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines.[2]

Quantitative Data Summary

The following tables summarize the reported biological activities of various 8-aminoquinoline and quinoline-4-carboxylic acid derivatives. It is important to note the structural class of each compound when comparing activities.

Table 1: Anticancer and Enzyme Inhibitory Activity

| Compound Class | Compound ID | Target Cell Line / Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 2-Phenyl-quinoline-4-carboxylic Acid Derivative | P6 | SIRT3 | 7.2 µM | [1] |

| 2-Phenyl-quinoline-4-carboxylic Acid Derivative | P6 | SIRT1 | 32.6 µM | [1] |

| 2-Phenyl-quinoline-4-carboxylic Acid Derivative | P6 | SIRT2 | 33.5 µM | [1] |

| Quinoline-4-carboxamide | Hit Compound (1) | P. falciparum (3D7) | 120 nM | [5] |

| 7-tert-butyl-substituted quinoline | Compound 65 | MCF-7, HL-60, HCT-116, HeLa | 0.02–0.04 µM |[6] |

Table 2: Antimalarial Activity

| Compound Class | Strain | Activity (IC₅₀ / EC₅₀) | Reference |

|---|---|---|---|

| 8-Aminoquinoline-Uracil Metal Complexes | P. falciparum (K1, resistant) | 100-1000 µg/mL | [4] |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrid | P. falciparum (3D7, sensitive) | 0.013 - 0.19 µM | [7] |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrid | P. falciparum (K1, resistant) | 0.02 - 0.30 µM | [7] |

| Side Chain Modified 4-Aminoquinoline | P. falciparum (NF-54) | 0.013 - 0.98 µM (for most active) |[8] |

Table 3: Antimicrobial Activity

| Compound Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 8AQ-Cu-5Nu Complex | P. shigelloides | 256 µg/mL | [4] |

| Vanillin-based bischalcone | E. faecium (Vancomycin-resistant) | 4 µg/mL | [9] |

| Quinolone-3-carboxamide derivative | M. tuberculosis H37Rv | 1.56 µg/mL | [9] |

| Quinolone derivative | A. flavus | 12.5 µg/mL |[9] |

Detailed Experimental Protocols

Accurate and reproducible biological evaluation is critical. Below are detailed methodologies for key assays cited in the evaluation of these derivatives.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay measures cellular protein content to determine cell viability and growth inhibition.[10]

-

Cell Plating : Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[11]

-

Compound Treatment : Add serial dilutions of the test compounds to the wells. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 48-72 hours).

-

Cell Fixation : Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[11]

-

Washing : Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA and media components. Air dry the plates completely.[11][12]

-

Staining : Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[11][12]

-

Remove Unbound Dye : Quickly wash plates four times with 1% (v/v) acetic acid. Air dry the plates.[12]

-

Solubilization : Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[11]

-

Absorbance Measurement : Read the absorbance (Optical Density, OD) at 510 nm or 565 nm using a microplate reader.[11][12]

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Protocol 2: DPPH Radical Scavenging Assay

This assay assesses antioxidant activity by measuring the ability of a compound to scavenge the stable DPPH free radical.[13]

-

Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly made and protected from light. Its absorbance at 517 nm should be approximately 1.0.[14]

-

Sample Preparation : Dissolve test compounds and a positive control (e.g., ascorbic acid) in the same solvent to create a series of dilutions.[13]

-

Reaction Setup : In a 96-well plate, add a defined volume of each sample dilution. Add an equal volume of the DPPH working solution to initiate the reaction. Include a control well with solvent and DPPH solution.[13]

-

Incubation : Incubate the plate in the dark at room temperature for a set time, typically 30 minutes.[15]

-

Absorbance Measurement : Measure the absorbance of each well at 517 nm using a spectrophotometer.[15]

-

Data Analysis : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100.[14] Plot the percent inhibition against the compound concentrations to determine the IC₅₀ value.

Protocol 3: Broth Microdilution MIC Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17]

-

Antimicrobial Preparation : In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).[16]

-

Inoculum Preparation : Prepare a standardized suspension of the test microorganism from a pure culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final target inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).[16][18]

-

Inoculation : Add the standardized bacterial suspension to each well containing the antimicrobial dilutions. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).[16]

-

Incubation : Cover the plate and incubate at 37°C for 16-20 hours.[17]

-

Result Determination : After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]

Conclusion

This compound derivatives represent a promising and versatile chemical scaffold in modern drug discovery. The convergence of two biologically active moieties offers a rich playground for synthetic modification to optimize potency and selectivity against a wide array of diseases, including malaria, cancer, and microbial infections. While the available data for the directly combined scaffold is still emerging, the strong activities of the parent classes provide a compelling rationale for continued investigation. The protocols and data summarized in this guide serve as a foundational resource for researchers aiming to explore and harness the therapeutic potential of this important class of molecules. Future work should focus on systematic structure-activity relationship (SAR) studies, elucidation of precise mechanisms of action, and pharmacokinetic profiling to advance lead compounds toward clinical development.

References

- 1. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. SRB assay for measuring target cell killing [protocols.io]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. benchchem.com [benchchem.com]

- 15. marinebiology.pt [marinebiology.pt]

- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 17. Broth microdilution - Wikipedia [en.wikipedia.org]

- 18. rr-asia.woah.org [rr-asia.woah.org]

8-Aminoquinoline-4-carboxylic Acid: A Versatile Heterocyclic Scaffold for Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoquinoline-4-carboxylic acid, a heterocyclic compound featuring a quinoline core substituted with an amino group at the 8th position and a carboxylic acid at the 4th position, has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its unique structural features, including the presence of multiple functional groups, impart a diverse range of chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound and its derivatives, with a focus on its role in the development of novel therapeutic agents. The quinoline scaffold itself is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities[1].

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[2][3] Key physicochemical parameters are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈N₂O₂ | [2][3] |

| Molecular Weight | 188.18 g/mol | [2][3] |

| CAS Number | 121689-23-4 | [2] |

| Appearance | Solid | [3] |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | [2] |

| logP | 1.5152 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Pfitzinger reaction being a prominent and widely utilized approach.[3]

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[4]

Reaction Mechanism:

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid.[4]

Experimental Protocol: Pfitzinger Synthesis of a Quinoline-4-carboxylic Acid Derivative

This protocol is a general representation of the Pfitzinger reaction.

Materials:

-

Isatin

-

Appropriate carbonyl compound (e.g., a ketone with an α-methylene group)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) or Acetic acid for acidification

-

Diethyl ether

Procedure:

-

A solution of the ketone (0.07 mol), isatin (0.07 mol), and potassium hydroxide (0.2 mol) in ethanol (25 ml) is refluxed for 24 hours.[5]

-

After distillation of the majority of the solvent, water is added to the reaction mixture.[5]

-

Neutral impurities are removed by extraction with diethyl ether.[5]

-

The aqueous layer is then acidified with acetic acid to precipitate the crude product.[5]

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Other Synthetic Methods

Microwave-assisted synthesis has been reported as an efficient method to increase reaction rates and yields of quinoline-4-carboxylic acid derivatives.[3][6] One-pot syntheses have also been developed to streamline the process and reduce reaction times.[3] The Doebner reaction, a three-component reaction of anilines, aldehydes, and pyruvic acid, also provides a route to quinoline-4-carboxylic acids.[7]

Spectroscopic Data

| Spectroscopic Data for 8-Aminoquinoline | |

| ¹H NMR | Spectra available from various sources, showing characteristic aromatic proton signals.[8][9] |

| ¹³C NMR | Spectra available, indicating the chemical shifts of the carbon atoms in the quinoline ring. |

| IR Spectra | Characteristic peaks for N-H stretching of the amino group and C=N and C=C stretching of the quinoline ring.[8] |

| Mass Spectrometry | GC-MS data shows a molecular ion peak corresponding to its molecular weight.[8] |

For this compound, one would expect to see additional characteristic signals in the IR spectrum for the carboxylic acid O-H and C=O stretching, and in the ¹³C NMR spectrum for the carboxylic acid carbon.

Applications as a Heterocyclic Building Block

The true value of this compound lies in its utility as a versatile scaffold for the synthesis of a diverse array of derivatives with significant biological activities.

Directing Group in C-H Functionalization

The 8-aminoquinoline moiety is a powerful bidentate directing group in transition metal-catalyzed C-H functionalization reactions.[10] This allows for the selective introduction of various functional groups at positions that would otherwise be unreactive, providing an efficient route to complex molecules.

Medicinal Chemistry Applications

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, making this scaffold a focal point in drug discovery research.

The 8-aminoquinoline core is the basis for the antimalarial drugs primaquine and tafenoquine, which are crucial for eradicating the dormant liver stages of Plasmodium vivax and P. ovale.[6][11] While the parent 8-aminoquinoline shows some activity, its derivatives exhibit significantly enhanced potency.

| Compound/Derivative | Target/Strain | IC₅₀ | Reference(s) |

| 8AQ Metal Complexes (1-6) | P. falciparum (K1, chloroquine-resistant) | 100-1000 µg/mL | [12] |

| 8-Aminoquinoline (free ligand) | P. falciparum (K1, chloroquine-resistant) | 100-1000 µg/mL | [12] |

| Quinoline-4-carboxamide derivative (Hit 1) | P. falciparum (3D7) | 120 nM | [13][14] |

| Optimized Quinoline-4-carboxamides (40, 43, 44) | P. berghei (in vivo) | ED₉₀ < 1 mg/kg | [13] |

Numerous derivatives of quinoline and 8-aminoquinoline have shown potent cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 8-AQ glycoconjugate 17 | HCT 116 (colon) | 116.4 ± 5.9 | [15] |

| 8-AQ glycoconjugate 17 | MCF-7 (breast) | 78.1 ± 9.3 | [15] |

| Quinoline-4-carboxylic acid derivatives | Various | Potent inhibition reported | [16] |

| Quinoline-based mTOR inhibitor (PQQ) | mTOR assay | 0.064 | [17][18] |

| Quinazoline derivative (LU1501) | SK-BR-3 (breast) | 10.16 ± 0.86 | [19] |

| Quinazoline derivative (LU1501) | HCC1806 (breast) | 10.66 ± 1.01 | [19] |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | SIRT3 | 7.2 | [20] |

| Quinoline-8-sulfonamide (9a) | C32 (amelanotic melanoma) | 233.9 µg/mL | [21] |

| Quinoline-8-sulfonamide (9a) | COLO829 (melanoma) | 168.7 µg/mL | [21] |

| Quinoline-8-sulfonamide (9a) | MDA-MB-231 (breast) | 273.5 µg/mL | [21] |

| Quinoline-8-sulfonamide (9a) | U87-MG (glioblastoma) | 339.7 µg/mL | [21] |

| Quinoline-8-sulfonamide (9a) | A549 (lung) | 223.1 µg/mL | [21] |

Quinoline carboxylic acid derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of inflammatory mediators.

| Compound/Derivative | Assay | IC₅₀ | Reference(s) |

| Quinoline-4-carboxylic acids | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinities | [16] |

| Quinoline derivatives (17c, 24c) | LPS-induced nitric oxide release in J774 macrophages | Excellent inhibitory activities | [22] |

Signaling Pathways Modulated by Quinoline Derivatives

A significant area of research focuses on the ability of quinoline derivatives to modulate key intracellular signaling pathways that are often dysregulated in diseases like cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[23] Several quinoline derivatives have been identified as potent inhibitors of this pathway, acting at different nodes of the cascade.[17][18][24][25]

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating inflammatory responses.[1][26] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Quinoline derivatives have been shown to inhibit the NF-κB pathway, suggesting their potential as anti-inflammatory and anticancer agents.[19][22][27]

Conclusion

This compound represents a highly valuable and versatile heterocyclic building block in contemporary chemical and pharmaceutical research. Its accessible synthesis and the rich reactivity of its functional groups have enabled the development of a vast library of derivatives with potent biological activities. The demonstrated efficacy of these compounds in targeting critical cellular pathways, such as PI3K/Akt/mTOR and NF-κB, underscores their therapeutic potential in areas of significant unmet medical need, including malaria, cancer, and inflammatory disorders. Future research efforts focused on the strategic modification of this privileged scaffold are poised to yield novel and improved therapeutic agents.

References

- 1. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Buy this compound (EVT-392730) | 121689-23-4 [evitachem.com]

- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 8-Aminoquinoline(578-66-5) 1H NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 12. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 19. researchgate.net [researchgate.net]

- 20. This compound | C10H8N2O2 | CID 14226198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed C-H Activation Using the 8-Aminoquinoline Directing Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed C-H activation has emerged as a transformative tool in modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. The use of a directing group is often crucial for achieving high levels of regio- and chemoselectivity. Among these, 8-aminoquinoline (AQ) has proven to be a highly effective and versatile bidentate directing group.[1][2][3][4][5][6] Its ability to form a stable 5-membered palladacycle intermediate is key to its success, facilitating the activation of both C(sp²) and C(sp³) C-H bonds.[2][7] This powerful strategy allows for the construction of complex molecular architectures from readily available starting materials, a significant advantage in the fields of medicinal chemistry and materials science.[2]

These application notes provide detailed protocols for palladium-catalyzed C-H functionalization reactions employing the 8-aminoquinoline directing group, including arylation and alkylation. Additionally, a protocol for the subsequent removal of the directing group is described, a critical step for the practical application of this methodology.

Catalytic Cycle and Reaction Mechanism

The generally accepted mechanism for palladium-catalyzed C-H activation directed by 8-aminoquinoline involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. The key steps are:

-

Coordination: The 8-aminoquinoline amide substrate coordinates to the palladium(II) catalyst in a bidentate fashion.

-

C-H Activation: This is often the rate-determining step and proceeds via a concerted metalation-deprotonation (CMD) pathway to form a stable six-membered palladacycle intermediate.

-

Oxidative Addition: The aryl or alkyl halide oxidatively adds to the palladium(II) center to form a palladium(IV) intermediate.

-

Reductive Elimination: The desired C-C bond is formed through reductive elimination from the palladium(IV) species, regenerating a palladium(II) complex.

-

Catalyst Regeneration: The active palladium(II) catalyst is regenerated, allowing the catalytic cycle to continue.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C(sp²)-H Arylation of Benzoic Acid Derivatives

This protocol describes the ortho-arylation of a benzoic acid derivative using 8-aminoquinoline as the directing group.

Reaction Scheme:

Materials:

-

N-(quinolin-8-yl)benzamide substrate (1.0 equiv)

-

Aryl iodide (1.5–3.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂; 5-10 mol%)

-

Silver(I) acetate (AgOAc; 2.0 equiv)